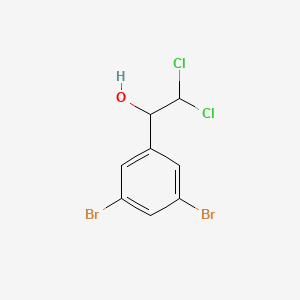
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol is an organic compound with the molecular formula C8H6Br2Cl2O It is characterized by the presence of two chlorine atoms and two bromine atoms attached to a phenyl ring, along with a hydroxyl group attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3,5-dibromophenyl)ethanol typically involves the reaction of 3,5-dibromobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiolates in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 2,2-dichloro-1-(3,5-dibromophenyl)acetone.
Reduction: Formation of 2,2-dichloro-1-(3,5-dibromophenyl)ethane.
Substitution: Formation of 2,2-dichloro-1-(3,5-diaminophenyl)ethanol or 2,2-dichloro-1-(3,5-dithiophenyl)ethanol.
Applications De Recherche Scientifique
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(3,5-dibromophenyl)ethanol is not well-documented. its effects are likely mediated through interactions with cellular components such as enzymes or receptors. The presence of halogen atoms may enhance its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-(2,5-dibromophenyl)ethanol
- 2,2-Dichloro-1-(4-bromophenyl)ethanol
- 2,2-Dichloro-1-(3,4-dibromophenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and bromine atoms also contributes to its distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H6Br2Cl2O |
|---|---|
Poids moléculaire |
348.84 g/mol |
Nom IUPAC |
2,2-dichloro-1-(3,5-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H6Br2Cl2O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,7-8,13H |
Clé InChI |
YDIDEIYHHZYDTH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Br)Br)C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


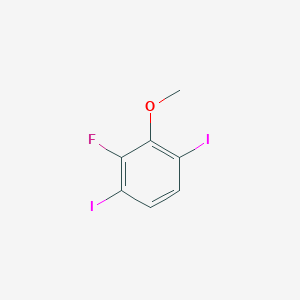

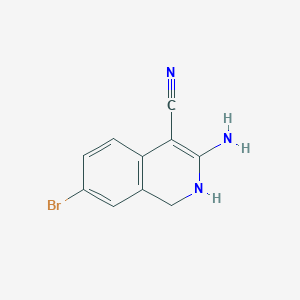
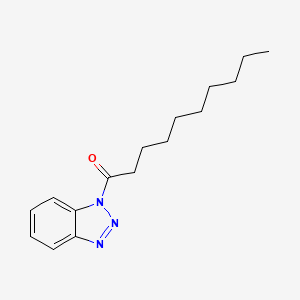

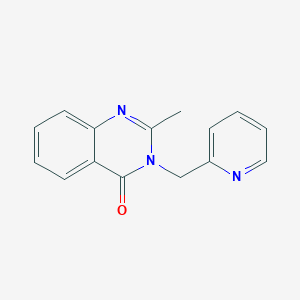
![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)
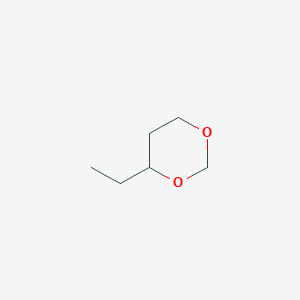
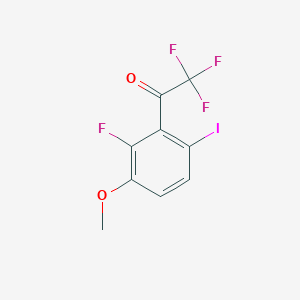
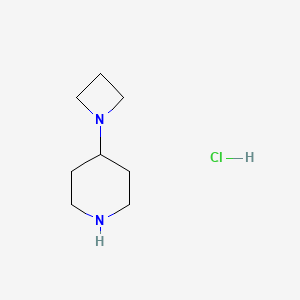


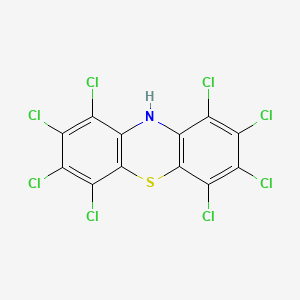
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
